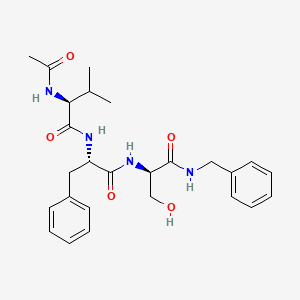
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide is a synthetic peptide compound It is composed of several amino acids, including valine, phenylalanine, and serine, with specific modifications such as acetylation and benzylation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or TBTU to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue would yield a hydroxylated peptide, while reduction could lead to the formation of secondary amines.
Applications De Recherche Scientifique
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and benzyl modifications can enhance its binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of phenylalanine.
N-Acetyl-L-alanine: Another acetylated amino acid.
N-Acetyl-L-leucine: Similar in structure but with leucine instead of valine.
Uniqueness
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide is unique due to its specific combination of amino acids and modifications. The presence of both acetyl and benzyl groups distinguishes it from other peptides, potentially offering unique bioactive properties and applications.
Propriétés
Numéro CAS |
872982-92-8 |
|---|---|
Formule moléculaire |
C26H34N4O5 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S)-1-[[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C26H34N4O5/c1-17(2)23(28-18(3)32)26(35)29-21(14-19-10-6-4-7-11-19)25(34)30-22(16-31)24(33)27-15-20-12-8-5-9-13-20/h4-13,17,21-23,31H,14-16H2,1-3H3,(H,27,33)(H,28,32)(H,29,35)(H,30,34)/t21-,22+,23-/m0/s1 |
Clé InChI |
AJXZHVUFVZILQB-ZRBLBEILSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NCC2=CC=CC=C2)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCC2=CC=CC=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
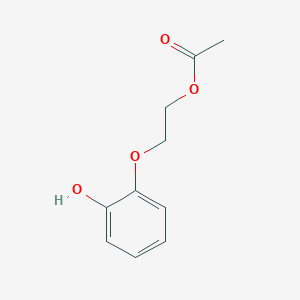
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)

![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
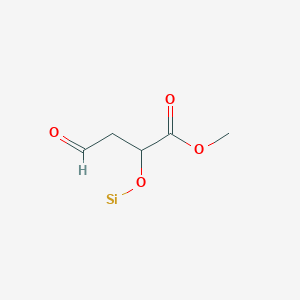
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
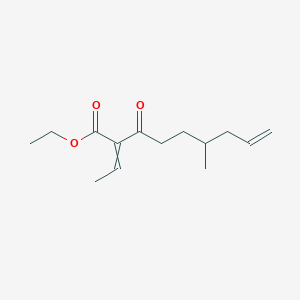
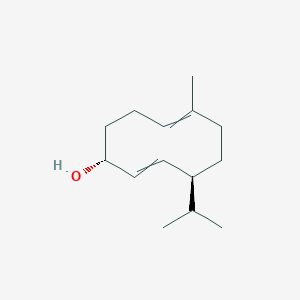
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)


